Zinc acetate dihydrate

Description

Structure

2D Structure

Properties

CAS No. |

5970-45-6 |

|---|---|

Molecular Formula |

C2H6O3Zn |

Molecular Weight |

143.4 g/mol |

IUPAC Name |

acetic acid;zinc;hydrate |

InChI |

InChI=1S/C2H4O2.H2O.Zn/c1-2(3)4;;/h1H3,(H,3,4);1H2; |

InChI Key |

AJBKKRFPIWOFAE-UHFFFAOYSA-N |

SMILES |

CC(=O)[O-].CC(=O)[O-].O.O.[Zn+2] |

Canonical SMILES |

CC(=O)O.O.[Zn] |

Other CAS No. |

5970-45-6 |

physical_description |

Colourless crystals or fine, off-white powde |

Pictograms |

Irritant; Environmental Hazard |

Related CAS |

557-34-6 (anhydrous) |

Synonyms |

Anhydrous Zinc Acetate Galzin Zinc Acetate Zinc Acetate Anhydrous Zinc Acetate Dihydrate Zinc Acetate, Anhydrous |

Origin of Product |

United States |

Foundational & Exploratory

what are the physical and chemical properties of zinc acetate dihydrate

An In-depth Technical Guide to the Physical and Chemical Properties of Zinc Acetate (B1210297) Dihydrate

Introduction

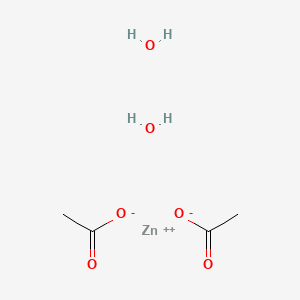

Zinc acetate dihydrate (Zn(CH₃COO)₂·2H₂O) is the dihydrate form of zinc acetate, a salt of zinc and acetic acid.[1][2][3] It presents as a white crystalline solid with a slight acetic acid odor and an astringent taste.[1][4] This compound is of significant interest to researchers and drug development professionals due to its versatile applications, including its use as a dietary supplement to treat zinc deficiency, in lozenges for the common cold, as a catalyst in chemical synthesis, and as a precursor for the production of other zinc compounds like zinc oxide nanoparticles.[1][4][5][6] This guide provides a comprehensive overview of its core physical and chemical properties, detailed experimental protocols, and logical workflows relevant to its characterization and use in a research setting.

Physical Properties

This compound is a white or colorless crystalline solid, which can appear as lustrous plates, flakes, or a powder.[4][5][7] It is an efflorescent compound, meaning it can lose its water of hydration when exposed to air.[4] The anhydrous form is hygroscopic and will readily absorb moisture to form the dihydrate.

Table 2.1: Quantitative Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | (CH₃COO)₂Zn·2H₂O | [1][8] |

| Molecular Weight | 219.50 g/mol | [1][9][8] |

| Appearance | White crystalline solid | [1][2] |

| Odor | Faint acetic acid odor | [1][4][9] |

| Density | 1.735 g/cm³ | [1][4][10] |

| Bulk Density | 900 kg/m ³ | [4][11] |

| Melting Point | Loses water at 100 °C | [4][10][12] |

| Decomposition Temp. | 237 °C | [1][4][10] |

| pH (1 in 20 solution) | 6.0 - 8.0 | [13] |

Crystal Structure

This compound crystallizes in the monoclinic system with the space group C2/c.[4][14] The unit cell dimensions are a = 14.50 Å, b = 5.32 Å, and c = 11.02 Å, with a β angle of 100°.[14] In the dihydrate form, the zinc atom is in a distorted octahedral coordination environment.[3][10][14] It is coordinated to four oxygen atoms from the two bidentate acetate groups and two oxygen atoms from the water molecules.[10][14] The structure consists of two-dimensional sheets linked by strong hydrogen bonds, with only weak van der Waals forces between the sheets.[14] This sheet-like structure accounts for the softness and ready cleavage of the crystals.[14]

Chemical Properties

This compound is a stable compound under recommended storage conditions but is incompatible with strong oxidizing agents and alkalis.[1][4]

Thermal Decomposition

The thermal decomposition of this compound is highly dependent on the atmosphere.

-

Dehydration: Upon heating, it loses its two water molecules at approximately 100 °C to form anhydrous zinc acetate.[2][4][10]

-

Decomposition in a Dry Atmosphere: In a dry, inert atmosphere, the anhydrous salt tends to sublime at around 180 °C.[15][16] Further heating leads to melting at approximately 245 °C and then decomposition at temperatures above 250 °C to form basic zinc acetate (Zn₄O(CH₃COO)₆) and subsequently zinc oxide (ZnO) at higher temperatures.[17][15]

-

Decomposition in a Humid Atmosphere: The presence of water vapor significantly alters the decomposition pathway.[15] In a humid atmosphere, decomposition can begin at temperatures as low as 120 °C and be complete by 220 °C, leading to a more direct, single-step conversion to zinc oxide and acetic acid.[15][16]

Reaction with Bases

Zinc acetate reacts with bases, such as sodium hydroxide, in an aqueous solution to precipitate insoluble zinc hydroxide.[3][9]

Zn(CH₃COO)₂(aq) + 2 NaOH(aq) → Zn(OH)₂(s) + 2 CH₃COONa(aq)[9]

Solubility

This compound is highly soluble in water and is also soluble in ethanol.[1][4][7][18]

Table 4.1: Solubility of this compound

| Solvent | Solubility | Temperature (°C) | Source(s) |

| Water | 43 g / 100 mL (430 g/L) | 20 | [1][4][8][10] |

| Boiling Water | 1 g / 1.6 mL | 100 | [7] |

| Ethanol | Soluble (1 g / 30 mL) | Ambient | [1][4][7][18] |

| DMSO | 44 mg/mL | Ambient | [19] |

Experimental Protocols

Synthesis of this compound

This protocol describes the common laboratory synthesis from zinc oxide and acetic acid.[1][2][3]

-

Objective: To synthesize this compound crystals.

-

Materials: Zinc oxide (ZnO), glacial acetic acid (CH₃COOH), distilled water.

-

Procedure:

-

Reaction: In a fume hood, suspend zinc oxide powder in a minimal amount of distilled water in a beaker.

-

Slowly add glacial acetic acid dropwise while stirring continuously. An excess of acetic acid is used to ensure complete reaction of the zinc oxide. The reaction is exothermic.

-

Reaction: ZnO + 2CH₃COOH → Zn(CH₃COO)₂ + H₂O[3]

-

-

Continue stirring until the zinc oxide has completely dissolved, forming a clear solution. Gentle heating may be applied to facilitate the reaction.

-

Crystallization: Cover the beaker with a watch glass and allow the solution to cool slowly to room temperature.

-

For higher yield, the solution can be further cooled in an ice bath. White crystals of this compound will precipitate.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold distilled water, followed by a cold organic solvent (e.g., ethanol) to remove any remaining impurities.

-

Drying: Dry the crystals on a watch glass at room temperature or in a desiccator. Do not heat above 100 °C to avoid dehydration.

-

Thermal Gravimetric Analysis (TGA)

This protocol outlines the characterization of the thermal decomposition of this compound.[15]

-

Objective: To determine the thermal stability and decomposition profile of this compound.

-

Instrumentation: Thermogravimetric Analyzer (TGA), optionally coupled with Mass Spectrometry (MS) for evolved gas analysis.

-

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a TGA sample pan (e.g., alumina (B75360) or platinum).

-

Instrument Setup: Place the sample pan into the TGA furnace and tare the balance.

-

Atmosphere: Purge the furnace with the desired gas (e.g., dry nitrogen for an inert atmosphere or a controlled mix of nitrogen and water vapor for a humid atmosphere) at a constant flow rate.

-

Heating Program: Heat the sample from ambient temperature to approximately 600 °C at a controlled linear heating rate (e.g., 10 °C/min).

-

Data Collection: Record the sample mass as a function of temperature. If using TGA-MS, simultaneously monitor the evolved gases.

-

Analysis: Analyze the resulting TGA curve to identify mass loss steps. The first step, around 100 °C, corresponds to the loss of water of hydration. Subsequent steps correspond to the decomposition of the anhydrous salt, the profile of which will depend on the atmosphere used.[15]

-

Qualitative Identification (Pharmacopeia Method)

This protocol describes the identification tests for zinc and acetate ions.[13][18]

-

Objective: To confirm the presence of zinc (Zn²⁺) and acetate (CH₃COO⁻) ions.

-

Materials: this compound sample, distilled water, ammonium (B1175870) sulfide (B99878) TS, ammonia-ammonium chloride buffer TS, eriochrome black T indicator, 0.05 M EDTA solution, dilute sulfuric acid, ethanol, lanthanum nitrate (B79036) solution, iodine TS, dilute ammonia (B1221849) TS.

-

Procedure for Zinc Identification:

-

Prepare a 1 in 20 solution of the sample in water (e.g., 1 g in 20 mL).[13]

-

To a portion of the solution, add ammonium sulfide TS. A white precipitate of zinc sulfide confirms the presence of zinc.

-

-

Procedure for Acetate Identification:

-

Warm a small amount of the sample with dilute sulfuric acid. The characteristic odor of acetic acid will be evolved.

-

To a neutral solution of the sample, add lanthanum nitrate solution, a drop of iodine TS, and a few drops of dilute ammonia TS, then warm gently. A blue or bluish-green color will develop, confirming the presence of acetate.

-

Mandatory Visualizations

Diagram 6.1: Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Diagram 6.2: Thermal Decomposition Pathways

Caption: Thermal decomposition pathways under different atmospheric conditions.

Diagram 6.3: Qualitative Analysis Logic

Caption: Logical workflow for the qualitative identification of ions.

References

- 1. Mintchem this compound (Zn(CHâCOO)â·2HâO) Suppliers, Exporters | HEAVEN [heavenmaterials.com]

- 2. benchchem.com [benchchem.com]

- 3. Zinc Acetate Formula - Structure, Properties, Uses, Sample Questions - GeeksforGeeks [geeksforgeeks.org]

- 4. This compound | 5970-45-6 [chemicalbook.com]

- 5. annexechem.com [annexechem.com]

- 6. nbinno.com [nbinno.com]

- 7. chembk.com [chembk.com]

- 8. oxfordlabchem.com [oxfordlabchem.com]

- 9. Zinc acetate - Sciencemadness Wiki [sciencemadness.org]

- 10. Zinc acetate - Wikipedia [en.wikipedia.org]

- 11. merckmillipore.com [merckmillipore.com]

- 12. piochem.com [piochem.com]

- 13. Zinc Acetate [drugfuture.com]

- 14. journals.iucr.org [journals.iucr.org]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

- 18. mubychem.net [mubychem.net]

- 19. selleckchem.com [selleckchem.com]

An In-depth Technical Guide to the Crystal Structure and Coordination Geometry of Zinc Acetate Dihydrate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Zinc acetate (B1210297) dihydrate (Zn(CH₃COO)₂·2H₂O) is a crucial compound in various fields, including pharmaceuticals, chemical synthesis, and materials science. A thorough understanding of its solid-state structure is paramount for controlling its reactivity, bioavailability, and material properties. This technical guide provides a comprehensive overview of the crystal structure and coordination geometry of zinc acetate dihydrate, based on established crystallographic data. Key quantitative data are presented in structured tables for ease of comparison, and detailed experimental protocols for its structural determination are outlined.

Crystal Structure of this compound

The crystal structure of this compound was first determined by van Niekerk, Schoening, and Talbot in 1953 and has since been a reference for its solid-state chemistry.

Crystallographic Data

This compound crystallizes in the monoclinic system, belonging to the C2/c space group .[1][2][3] This centrosymmetric space group is characterized by a two-fold rotation axis and a glide plane. The unit cell contains four formula units (Z = 4) of Zn(CH₃COO)₂·2H₂O.

| Crystallographic Parameter | Value | Reference |

| Crystal System | Monoclinic | [1][2][3] |

| Space Group | C2/c | [1][2] |

| a | 14.50 Å | [1][2][3] |

| b | 5.32 Å | [1][2][3] |

| c | 11.02 Å | [1][2][3] |

| β | 100° | [1][2] |

| Volume | 838.9 ų | [1][2] |

| Z | 4 | [1][2] |

Table 1: Crystallographic Data for this compound.

Molecular Packing and Hydrogen Bonding

The crystal structure consists of individual this compound molecules linked together through a network of hydrogen bonds.[1] The water molecules play a crucial role in this, acting as hydrogen bond donors to the oxygen atoms of the acetate groups of neighboring molecules. This extensive hydrogen bonding network organizes the molecules into two-dimensional sheets, which are stacked along the c-axis. The interactions between these sheets are primarily of the weaker van der Waals type.[1]

Coordination Geometry of the Zinc Ion

The local environment of the zinc ion is central to the chemical behavior of this compound.

Coordination Number and Geometry

In the dihydrate form, the zinc(II) ion is six-coordinate, exhibiting a distorted octahedral geometry.[1][4][5] This is in contrast to the anhydrous form where the zinc ion is in a tetrahedral environment.[4] The coordination sphere of the zinc atom is comprised of four oxygen atoms from two acetate ligands and two oxygen atoms from the two water molecules.[1]

Ligand Coordination

The two acetate ions act as bidentate ligands, each coordinating to the zinc center through both of its oxygen atoms.[4][5] The two water molecules are also directly coordinated to the zinc ion, completing the octahedral coordination sphere.

Experimental Protocols

The determination of the crystal structure of this compound is achieved through single-crystal X-ray diffraction.

Crystal Growth

Single crystals of this compound suitable for X-ray diffraction can be grown by the slow evaporation of a saturated aqueous solution of zinc acetate at room temperature.

Single-Crystal X-ray Diffraction

Instrumentation: A four-circle single-crystal X-ray diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and a sensitive detector (e.g., CCD or CMOS detector) is employed.

Data Collection:

-

A suitable single crystal of appropriate dimensions (typically 0.1-0.3 mm) is selected and mounted on a goniometer head.

-

The crystal is placed in a stream of cold nitrogen gas (typically 100-150 K) to minimize thermal vibrations and improve data quality.

-

The unit cell parameters and crystal orientation are determined from a preliminary set of diffraction images.

-

A full sphere of diffraction data is collected by rotating the crystal through a series of frames at different orientations.

Structure Solution and Refinement:

-

The collected diffraction data are integrated and corrected for various factors (e.g., Lorentz and polarization effects, absorption).

-

The crystal structure is solved using direct methods or Patterson methods to determine the initial positions of the atoms.

-

The structural model is then refined by least-squares methods against the experimental data to optimize the atomic coordinates, and thermal parameters.

The logical workflow for the experimental determination and analysis of the crystal structure is depicted in the following diagram:

Visualization of the Coordination Geometry

The coordination environment of the zinc atom in this compound can be visualized as a distorted octahedron. The following diagram, generated using the DOT language, illustrates this coordination geometry.

Conclusion

The crystal structure of this compound is characterized by a monoclinic unit cell with the space group C2/c. The zinc(II) ion exhibits a distorted octahedral coordination geometry, being bonded to two bidentate acetate ligands and two water molecules. The molecular packing is dictated by an extensive network of hydrogen bonds, forming two-dimensional sheets. This detailed structural understanding is fundamental for professionals in drug development and materials science, enabling the rational design of new materials and formulations with tailored properties. For highly detailed mechanistic or computational studies, a modern re-determination of the crystal structure to obtain precise bond lengths and angles is recommended.

References

A Comprehensive Technical Guide to the Solubility of Zinc Acetate Dihydrate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of zinc acetate (B1210297) dihydrate in water and a range of common organic solvents. Understanding the solubility characteristics of this compound is critical for its effective application in research, pharmaceutical development, and various industrial processes. This document presents quantitative solubility data, detailed experimental methodologies, and a visual representation of a general experimental workflow to support scientific and development endeavors.

Quantitative Solubility Data

The solubility of zinc acetate dihydrate (Zn(CH₃COO)₂·2H₂O) is a key physical property that dictates its utility in various applications. The following tables summarize the available quantitative data for its solubility in water at different temperatures and in several organic solvents.

Solubility in Water

This compound is highly soluble in water, and its solubility demonstrates a positive correlation with temperature.[1][2]

| Temperature (°C) | Solubility (g / 100 g water) | Solubility (g / 100 mL) |

| 20 | - | 43[3][4][5] |

| 25 | 30.0[6] | - |

Note: The density of the saturated solution is required to directly compare solubility values in g/100 g of solvent and g/L.

Solubility in Organic Solvents

The solubility of this compound in organic solvents varies significantly, with a general trend of higher solubility in polar protic solvents.[7]

| Solvent | Chemical Formula | Temperature (°C) | Solubility |

| Methanol | CH₃OH | - | 1.5 g/100 mL[3] |

| Ethanol | C₂H₅OH | - | Soluble[8][9] |

| Ethanol (96%) | C₂H₅OH | - | Soluble[9] |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | - | 44 mg/mL[10] |

| Acetone | C₃H₆O | - | Insoluble[7] |

| Ethyl Acetate | C₄H₈O₂ | 20 | 0.02592 g/100g [6] |

| Diethyl Ether | C₄H₁₀O | - | - |

| Dimethylformamide (DMF) | C₃H₇NO | - | Slightly soluble[7] |

Note: The form of zinc acetate (anhydrous or dihydrate) was not always specified in the source data; where known, it has been indicated.[7]

Experimental Protocols for Solubility Determination

A standardized methodology is crucial for obtaining accurate and reproducible solubility data. The isothermal equilibrium method is a commonly employed technique.

Objective

To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials and Equipment

-

This compound

-

Solvent of interest

-

Analytical balance

-

Temperature-controlled shaker or water bath

-

Vials with screw caps

-

Vortex mixer

-

Centrifuge

-

Filtration apparatus (e.g., syringe filters)

-

Calibrated analytical instrument (e.g., Atomic Absorption Spectroscopy (AAS), Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES), or High-Performance Liquid Chromatography (HPLC))

-

Volumetric flasks and pipettes

General Procedure

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed vial.[7]

-

Equilibration: Place the vial in a temperature-controlled shaker or water bath and agitate for an extended period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.[6][7]

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle.[7] Alternatively, centrifuge the vial at high speed to pellet the undissolved solid.[6]

-

Sample Extraction: Carefully withdraw a known volume of the clear supernatant, ensuring no solid particles are transferred.[11] Filtration using a syringe filter may also be employed.

-

Dilution: Accurately dilute the extracted supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.[6]

-

Quantification: Analyze the concentration of zinc in the diluted sample using a calibrated analytical technique such as AAS or ICP-OES.[7][12]

-

Calculation of Solubility: Calculate the solubility from the measured concentration and the dilution factor. The result can be expressed in various units, such as g/100 g of solvent, g/L, or mol/L.[6]

Experimental Workflow Visualization

The logical progression of the experimental protocol for determining the solubility of this compound can be visualized through the following workflow diagram.

Caption: General workflow for determining the solubility of this compound.

Factors Influencing Solubility

Several factors can affect the solubility of this compound:

-

Temperature: As demonstrated in the aqueous solubility data, increasing the temperature generally enhances the solubility of this compound.[1][2]

-

pH: The pH of the solution can influence solubility. In neutral water, a 5% solution of this compound has a pH between 6.0 and 8.0.[1] Hydrolysis can occur, leading to the formation of less soluble basic zinc acetate or zinc hydroxide, which can be mitigated by the addition of a small amount of acetic acid to lower the pH.[1]

-

Purity and Age of the Compound: Aged this compound may exhibit reduced solubility due to hydrolysis from exposure to atmospheric moisture or loss of its water of crystallization.[1] The presence of impurities can also affect the dissolution properties.

Conclusion

This technical guide provides essential data and methodologies for professionals working with this compound. The quantitative solubility data presented in a structured format, along with a detailed experimental protocol and a clear workflow diagram, offers a valuable resource for optimizing experimental conditions, formulating products, and ensuring the accuracy and reproducibility of scientific results. A thorough understanding of the solubility of this compound is paramount for its successful application across various scientific and industrial domains.

References

- 1. benchchem.com [benchchem.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Zinc acetate - Wikipedia [en.wikipedia.org]

- 4. This compound | 5970-45-6 [chemicalbook.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Mintchem this compound (Zn(CHâCOO)â·2HâO) Suppliers, Exporters | HEAVEN [heavenmaterials.com]

- 9. mubychem.net [mubychem.net]

- 10. selleckchem.com [selleckchem.com]

- 11. benchchem.com [benchchem.com]

- 12. ANALYTICAL METHODS - Toxicological Profile for Zinc - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Zinc Acetate Dihydrate from Zinc Oxide and Acetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of zinc acetate (B1210297) dihydrate from the reaction of zinc oxide and acetic acid. This process is a fundamental and widely used method for producing high-purity zinc acetate dihydrate, a versatile compound with numerous applications in research, pharmaceuticals, and chemical industries. This document outlines the core chemical principles, detailed experimental protocols, and key characterization data to support researchers and professionals in the successful synthesis and validation of this compound.

Core Chemical Principles

The synthesis of this compound from zinc oxide is an acid-base reaction. Zinc oxide, a basic oxide, reacts with acetic acid to form the salt, zinc acetate, and water. The reaction is typically performed in an aqueous solution to facilitate the dissolution of the reactants and the subsequent crystallization of the product. The overall balanced chemical equation for this reaction is:

ZnO + 2CH₃COOH + H₂O → Zn(CH₃COO)₂·2H₂O

The reaction is driven to completion by the formation of the stable salt. Subsequent cooling and evaporation of the solvent allows for the crystallization of the dihydrate form of zinc acetate.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the synthesis and characterization of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | Zn(CH₃COO)₂·2H₂O[1] |

| Molar Mass | 219.50 g/mol [1] |

| Appearance | White crystalline solid[1] |

| Density | 1.735 g/cm³[1] |

| Melting Point | Decomposes at 237 °C[1] |

| Water Loss Temperature | Loses water of hydration at 100 °C[1][2] |

| Purity (from described synthesis) | ≥ 99.8%[3] |

Table 2: Solubility of this compound in Water

| Temperature (°C) | Solubility ( g/100 mL) |

| 20 | 43[1] |

Table 3: Thermal Analysis Data (TGA/DSC) for this compound

| Analysis | Temperature Range (°C) | Observation |

| TGA | Room Temperature - 150 | ~16.4% mass loss, corresponding to the loss of two water molecules (dehydration).[4] |

| TGA | > 237 | Decomposition of anhydrous zinc acetate.[1] |

| DSC | ~100 | Endothermic peak corresponding to the loss of water of hydration. |

| DSC | > 237 | Endothermic and exothermic peaks related to the decomposition of the acetate.[4] |

Table 4: Spectroscopic Data for this compound

| Technique | Key Peaks/Regions | Interpretation |

| FTIR (cm⁻¹) | ~1564 and ~1441 | Asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻).[5] |

| XRD (2θ) | Characteristic peaks for the monoclinic crystal structure. | Confirms the crystalline phase of this compound. |

Experimental Protocols

This section provides a detailed methodology for the laboratory-scale synthesis of high-purity this compound.

Materials and Equipment

-

Materials:

-

Zinc oxide (ZnO), powdered

-

Glacial acetic acid (CH₃COOH)

-

Deionized water

-

-

Equipment:

-

Glass reactor or beaker

-

Heating mantle or hot plate with magnetic stirring capability

-

Magnetic stir bar

-

Condenser (optional, for reflux)

-

Buchner funnel and filter paper

-

Vacuum flask

-

Crystallizing dish

-

Drying oven or desiccator

-

Synthesis Procedure

A patented method for producing this compound with a high purity of at least 99.8% involves the following steps[3]:

-

Reaction Mixture Preparation: In a suitable reaction vessel, combine powdered zinc oxide, water, and acetic acid in a weight ratio of 1 : (1.6-2.0) : (1.8-2.2).[3] For example, for 10 grams of zinc oxide, use 16-20 grams of water and 18-22 grams of acetic acid.

-

Dissolution: Stir the mixture, with gentle heating if necessary, until all the zinc oxide has completely dissolved, forming a clear solution of zinc acetate.

-

Evaporation and Supersaturation: Heat the resulting solution to evaporate the solvent until the solution becomes supersaturated. This can be observed by the formation of a thin crystalline film on the surface of the solution upon cooling a small sample.

-

Crystallization: Gradually cool the supersaturated solution to a temperature of 0-5 °C.[3]

-

Incubation: Hold the solution at this low temperature for 15-20 hours to allow for the complete precipitation of this compound crystals.[3]

-

Isolation: Separate the crystalline hydrate (B1144303) from the solution by filtration, for example, using a Buchner funnel and vacuum filtration.

-

Drying: Dry the collected crystals at a temperature of 30-40 °C to obtain the final this compound product.[3]

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the logical workflow for the synthesis of this compound from zinc oxide and acetic acid.

Caption: Experimental workflow for the synthesis of this compound.

Characterization of this compound

To confirm the identity and purity of the synthesized this compound, a combination of analytical techniques should be employed.

-

Visual Inspection: The final product should be a white crystalline solid.

-

Melting Point Determination: The compound decomposes at 237 °C, and the loss of water of hydration occurs at 100 °C.[1][2]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis can confirm the presence of the acetate functional group and its coordination to the zinc ion. The characteristic asymmetric and symmetric stretching vibrations of the carboxylate group are key indicators.

-

X-ray Diffraction (XRD): XRD is used to determine the crystalline structure of the product and confirm that it matches the known pattern for this compound.

-

Thermal Analysis (TGA/DSC): Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can be used to study the thermal decomposition of the compound, including the dehydration step and the subsequent decomposition of the anhydrous salt. This can also provide information on the purity of the sample.

Conclusion

The synthesis of this compound from zinc oxide and acetic acid is a robust and reliable method for producing a high-purity product. By carefully controlling the reaction conditions, particularly the stoichiometry of the reactants and the crystallization process, researchers and drug development professionals can consistently obtain a product suitable for a wide range of applications. The characterization techniques outlined in this guide provide the necessary tools for verifying the quality and identity of the synthesized compound.

References

A Comprehensive Technical Guide to the Thermal Decomposition of Zinc Acetate Dihydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thermal decomposition of zinc acetate (B1210297) dihydrate (Zn(CH₃COO)₂·2H₂O), a process of significant interest in the synthesis of zinc oxide nanoparticles and other advanced materials. This document outlines the decomposition pathway, the influence of experimental conditions, and detailed methodologies for its characterization.

The thermal decomposition of zinc acetate dihydrate is a multi-stage process that is highly sensitive to the surrounding atmosphere and heating rate.[1] The process generally initiates with a dehydration step to form anhydrous zinc acetate, which subsequently decomposes to yield zinc oxide as the final solid product.[1]

Core Decomposition Mechanism

The decomposition of this compound proceeds through distinct stages:

-

Dehydration: The initial phase involves the loss of the two molecules of water of hydration. This endothermic process typically occurs at temperatures below 150°C.[1]

-

Decomposition of Anhydrous Zinc Acetate: Following dehydration, the anhydrous salt decomposes. This is a more complex stage that can lead to the formation of various gaseous byproducts, including acetic acid, acetone, and carbon dioxide.[1][2] This decomposition generally takes place in the temperature range of 150°C to 350°C.[1][2] Under vacuum conditions, the decomposition may proceed via a different route, involving the formation of a stable intermediate, basic zinc acetate (Zn₄O(CH₃COO)₆).[1]

-

Formation of Zinc Oxide: The final solid residue of the thermal decomposition is zinc oxide (ZnO).[1] The morphology and crystallinity of the resulting ZnO can be influenced by the decomposition temperature and the atmospheric conditions.[1]

The presence of humidity dramatically affects the thermal decomposition process. In a dry, inert atmosphere, anhydrous zinc acetate tends to sublime around 180°C before decomposing at temperatures above 250°C.[3][4] Conversely, a humid atmosphere promotes the direct formation of ZnO at significantly lower temperatures, with the reaction sometimes starting as low as 120°C and being complete by 220°C.[3]

Quantitative Decomposition Data

The following tables summarize the quantitative data obtained from various thermal analysis techniques.

Table 1: Thermogravimetric Analysis (TGA) Data [1][5]

| Decomposition Stage | Temperature Range (°C) | Approximate Mass Loss (%) | Gaseous Products |

| Dehydration | Room Temperature - 150 | ~16.4 | H₂O |

| Decomposition of Anhydrous Salt | 150 - 350 | ~58 (of anhydrous) | Acetic acid, Acetone, CO₂ |

Note: Mass loss percentages are approximate and can vary with experimental conditions.[1]

Table 2: Differential Scanning Calorimetry (DSC) Data [1]

| Thermal Event | Temperature Range (°C) | Peak Type |

| Dehydration | < 150 | Endothermic |

| Decomposition | 150 - 350 | Complex (Endo- and Exothermic) |

Note: The decomposition peak can be complex due to overlapping endothermic and exothermic events corresponding to the breakdown of the acetate and combustion of organic fragments.[1]

Experimental Protocols

The characterization of the thermal decomposition of this compound typically involves a combination of thermoanalytical and spectroscopic techniques.

Thermogravimetric Analysis (TGA)

Objective: To quantify the mass loss of a sample as a function of temperature and to identify the evolved gaseous products.[1]

Methodology:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications. A blank run with an empty crucible is recommended to establish a stable baseline.[5]

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA crucible (typically alumina (B75360) or platinum).[1][5] Ensure the sample is evenly distributed at the bottom of the crucible.[5]

-

Experimental Conditions:

-

Data Acquisition: Initiate the heating program and continuously monitor the mass of the sample as a function of temperature.[1]

-

Evolved Gas Analysis (Optional): The outlet of the TGA furnace can be coupled to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR) to analyze the composition of the evolved gases in real-time.[1]

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with the thermal transitions in the sample.[1]

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a clean, tared DSC pan (typically aluminum) and hermetically seal it.[1][5] An empty sealed pan is used as a reference.[1]

-

Experimental Conditions:

-

Data Acquisition: Both the sample and reference pans are heated at a constant rate. The difference in heat flow to the sample and the reference is recorded as a function of temperature.[1]

-

Data Analysis: The resulting DSC curve reveals endothermic and exothermic events, such as dehydration and decomposition.[5]

X-ray Diffraction (XRD)

Objective: To identify the crystalline phases of the solid products at different stages of decomposition.[1]

Methodology:

-

Samples of this compound are heated to specific temperatures corresponding to different decomposition stages (e.g., after dehydration and after complete decomposition) and then cooled to room temperature.[1]

-

The resulting solid residues are analyzed using an X-ray diffractometer.[1]

-

The obtained diffraction patterns are compared with standard diffraction patterns to identify the crystalline phases present (e.g., this compound, anhydrous zinc acetate, zinc oxide).[1]

Visualizations

Caption: Decomposition pathway of this compound.

Caption: Workflow for thermal decomposition analysis.

References

An In-depth Technical Guide to Zinc Acetate Dihydrate: Molecular Weight and Formula

This technical guide provides a comprehensive overview of the chemical formula and molecular weight of zinc acetate (B1210297) dihydrate, tailored for researchers, scientists, and professionals in drug development. The document details the compound's fundamental properties, presents a hypothetical experimental protocol for its characterization, and includes visualizations to elucidate key concepts.

Chemical Formula and Structure

Zinc acetate dihydrate is a salt and a hydrate, meaning it is an ionic compound with water molecules incorporated into its crystalline structure.[1] It is a white crystalline solid with a faint acetic acid odor.[1][2] The chemical formula for this compound is Zn(CH₃COO)₂·2H₂O .[1][3]

This formula indicates that each formula unit contains:

-

One zinc cation (Zn²⁺).

-

Two acetate anions (CH₃COO⁻).

-

Two water molecules (H₂O) of hydration.

The acetate anion is composed of two carbon atoms, three hydrogen atoms, and two oxygen atoms.[4] The water molecules are integral to the crystal lattice.

Molecular Weight

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. For this compound, the molecular weight is approximately 219.50 g/mol .[1][3][5] This value is crucial for stoichiometric calculations in chemical reactions, preparation of solutions of known concentration, and in pharmaceutical formulations.

The table below breaks down the calculation of the molecular weight based on the atomic weights of its constituent elements.

| Constituent Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight Contribution ( g/mol ) |

| Zinc | Zn | 65.38 | 1 | 65.38 |

| Carbon | C | 12.01 | 4 | 48.04 |

| Hydrogen | H | 1.008 | 10 | 10.08 |

| Oxygen | O | 16.00 | 6 | 96.00 |

| Total | 21 | 219.50 |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.

| Property | Value |

| Molecular Formula | Zn(CH₃COO)₂·2H₂O[1] |

| Molecular Weight | 219.50 g/mol [1][3][5] |

| Appearance | White crystalline solid[1][2] |

| Density | 1.735 g/cm³[2] |

| Solubility in Water | 430 g/L at 20°C[1][2] |

| Decomposition Temperature | 237°C[1][2] |

| Melting Point | Loses water at 100°C[2][5] |

Experimental Protocol: Determination of Water of Hydration by Thermogravimetric Analysis (TGA)

The following protocol details a standard method for determining the number of water molecules in zinc acetate hydrate, thereby confirming its dihydrate form.

Objective: To quantify the mass loss corresponding to the water of hydration in this compound upon heating and to confirm the compound's molecular formula.

Materials and Equipment:

-

Thermogravimetric Analyzer (TGA)

-

High-purity nitrogen gas (for inert atmosphere)

-

Microbalance

-

This compound sample

-

Alumina or platinum sample pans

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a TGA sample pan using a microbalance. Record the initial mass precisely.

-

Instrument Setup:

-

Place the sample pan into the TGA furnace.

-

Purge the furnace with nitrogen gas at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

-

Thermal Program:

-

Equilibrate the sample at 30°C.

-

Heat the sample from 30°C to 300°C at a constant heating rate of 10°C/min.

-

Continuously monitor and record the sample mass as a function of temperature.

-

-

Data Analysis:

-

Plot the mass of the sample (%) versus temperature (°C).

-

Identify the temperature range over which a significant mass loss occurs. For this compound, this is expected to start around 100°C, corresponding to the loss of water.[2][5]

-

Calculate the percentage mass loss from the TGA curve.

-

Using the percentage mass loss, calculate the number of moles of water lost per mole of the anhydrous zinc acetate. This will confirm the "dihydrate" nature of the salt.

-

Calculations:

-

Expected % Mass Loss for 2 H₂O: ( (2 * Molecular Weight of H₂O) / (Molecular Weight of Zn(CH₃COO)₂·2H₂O) ) * 100 ( (2 * 18.015 g/mol ) / 219.50 g/mol ) * 100 ≈ 16.41%

-

The experimental mass loss should be close to this theoretical value to confirm the sample is a dihydrate.

Visualization of Hydration State

The following diagram illustrates the reversible relationship between this compound and its anhydrous form, which is achieved through the removal of water molecules.

Caption: Reversible transition between this compound and its anhydrous form.

References

A Comprehensive Guide to Typical Impurities in Commercial Zinc Acetate Dihydrate for Researchers and Drug Development Professionals

Introduction

Zinc acetate (B1210297) dihydrate (Zn(CH₃COO)₂·2H₂O) is a vital compound in various scientific and pharmaceutical applications, including as a catalyst in organic synthesis, a component in medical preparations, and a nutritional supplement.[1] For researchers, scientists, and drug development professionals, the purity of this reagent is paramount, as impurities can significantly impact experimental outcomes, drug efficacy, and safety. This in-depth technical guide provides a comprehensive overview of the typical impurities found in commercial zinc acetate dihydrate, their origins, analytical methodologies for their detection, and their potential implications.

Origin of Impurities in this compound

The presence of impurities in commercial this compound is primarily linked to the manufacturing process and the quality of the raw materials used. The most common method for its synthesis involves the reaction of zinc oxide (ZnO) or zinc metal with acetic acid.[2][3]

Key sources of impurities include:

-

Raw Materials: The purity of the zinc source (zinc oxide or zinc metal) is a major determinant of the final product's quality. If impure zinc oxide is used, various metallic impurities can be carried over into the final product. These can include heavy metals such as lead, cadmium, iron, copper, and others.[4] Similarly, the grade of acetic acid used can introduce impurities. For instance, the use of vinegar as a source of acetic acid can lead to the presence of organic residues in the final crystalline product.[1][3]

-

Manufacturing Process: The conditions under which the reaction, crystallization, and drying processes are carried out can also introduce or concentrate impurities. Inadequate filtration can lead to insoluble matter in the final product. The material of the reactors and processing equipment can also be a source of metallic contamination.

-

Storage and Handling: Improper storage conditions can lead to contamination or degradation of the product. This compound is stable under normal conditions, but exposure to certain atmospheric conditions or contaminants can affect its purity.

The following diagram illustrates the typical manufacturing process and the points at which impurities can be introduced.

Common Impurities in Commercial this compound

Impurities in this compound can be broadly categorized into inorganic and organic impurities. The acceptable limits for these impurities are often defined by pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.), or by the specifications for different grades (e.g., ACS reagent grade, pharmaceutical grade).[5][6]

Inorganic Impurities

This category includes heavy metals, other metal ions, and anions. The table below summarizes the typical limits for common inorganic impurities in different grades of this compound.

| Impurity | USP Grade Limits | European Pharmacopoeia (Ph. Eur.) Limits | ACS Reagent Grade Limits | Typical Concentration Range in Commercial Products |

| Heavy Metals | ||||

| Lead (Pb) | ≤ 10 ppm[5] | ≤ 10 ppm | ≤ 0.002% (20 ppm)[7] | < 10 ppm |

| Cadmium (Cd) | Not specified | ≤ 2 ppm | ≤ 0.0005% (5 ppm)[5] | < 2 ppm |

| Arsenic (As) | ≤ 3 ppm[6][8] | ≤ 2 ppm | Not specified | < 3 ppm |

| Copper (Cu) | Not specified | ≤ 50 ppm | ≤ 0.0005% (5 ppm)[5] | < 50 ppm |

| Iron (Fe) | Not specified | ≤ 50 ppm | ≤ 5 ppm[7] | < 50 ppm |

| Aluminum (Al) | Not specified | ≤ 5 ppm | Not specified | < 5 ppm |

| Other Metal Ions | ||||

| Calcium (Ca) | Not specified | Not specified | ≤ 0.005% (50 ppm)[7] | < 50 ppm |

| Magnesium (Mg) | Not specified | Not specified | ≤ 0.005% (50 ppm)[7] | < 50 ppm |

| Potassium (K) | Not specified | Not specified | ≤ 0.01% (100 ppm)[7] | < 100 ppm |

| Sodium (Na) | Not specified | Not specified | ≤ 0.05% (500 ppm)[7] | < 500 ppm |

| Anions | ||||

| Chloride (Cl) | ≤ 50 ppm[8] | ≤ 50 ppm | ≤ 0.002% (20 ppm) | < 50 ppm |

| Sulfate (SO₄) | ≤ 100 ppm[8] | ≤ 100 ppm | ≤ 0.005% (50 ppm) | < 100 ppm |

| Other | ||||

| Insoluble Matter | ≤ 0.005%[6][8] | Not specified | ≤ 0.005% (50 ppm)[5][7] | < 50 ppm |

| Reducing Substances | Passes test | Passes test | Not specified | - |

| Sulfated Ash | Not specified | ≤ 0.1% | Not specified | < 0.1% |

Organic Impurities

Organic impurities are less commonly specified in detail but can be present, particularly from the raw materials.

-

Residual Acetic Acid: Due to the manufacturing process, there might be residual acetic acid, which can contribute to the slight vinegar-like odor of the product.[6]

-

Organic Residues from Vinegar: If a less pure grade of acetic acid, such as vinegar, is used in the synthesis, organic residues from the source material may be present in the final product.[1][3]

-

Residual Solvents: In pharmaceutical-grade zinc acetate, residual solvents from the manufacturing or purification process are a concern. The USP <467> provides a framework for controlling these impurities.[9][10] Common solvents are classified based on their toxicity. For zinc acetate, acetic acid is a likely Class 3 solvent with a limit of < 5000 ppm.[9]

Experimental Protocols for Impurity Analysis

Accurate determination of impurities requires specific and validated analytical methods. The following sections detail the experimental protocols for key impurities.

Assay of this compound

A common method for determining the purity of this compound is complexometric titration with ethylenediaminetetraacetic acid (EDTA).

-

Principle: Zinc ions form a stable, colorless complex with EDTA. The endpoint of the titration is detected using an indicator that changes color when all the zinc ions have been complexed by EDTA.[7]

-

Reagents:

-

0.05 M EDTA solution, standardized

-

Ammonia-ammonium chloride buffer (pH 10)

-

Eriochrome Black T indicator

-

-

Procedure:

-

Accurately weigh about 400 mg of the this compound sample and dissolve it in 100 mL of deionized water.

-

Add 5 mL of the ammonia-ammonium chloride buffer solution.

-

Add a few drops of the Eriochrome Black T indicator solution. The solution should turn a wine-red color.

-

Titrate with the standardized 0.05 M EDTA solution until the color changes from wine-red to a distinct blue.

-

Record the volume of EDTA solution used.

-

-

Calculation: Each mL of 0.05 M EDTA is equivalent to 10.98 mg of C₄H₆O₄Zn·2H₂O.[5] The percentage purity can be calculated using the formula: Purity (%) = (V_EDTA × M_EDTA × 219.51) / (Weight_sample) × 100 where V_EDTA is the volume of EDTA used in mL, M_EDTA is the molarity of the EDTA solution, and 219.51 is the molar mass of this compound.

Determination of Heavy Metal Impurities

Modern pharmacopeial methods recommend the use of instrumental techniques like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) for the determination of elemental impurities due to their high sensitivity and ability to measure multiple elements simultaneously.[4] Atomic Absorption Spectrometry (AAS) is also a widely used technique.

-

Principle (ICP-MS): The sample is introduced into an argon plasma, which atomizes and ionizes the elements. The ions are then passed through a mass spectrometer, which separates them based on their mass-to-charge ratio, allowing for highly sensitive quantification.

-

Sample Preparation (General Protocol for ICP-MS/OES):

-

Accurately weigh a suitable amount of the this compound sample (e.g., 0.5 g).

-

Dissolve the sample in a suitable solvent, typically dilute nitric acid, to prevent precipitation of metal hydroxides.

-

If the sample is not readily soluble, a closed-vessel microwave digestion with a strong acid (e.g., nitric acid, hydrochloric acid) is employed to bring the elements into solution.[2]

-

Dilute the resulting solution to a known volume with deionized water to bring the analyte concentrations within the calibrated range of the instrument.

-

-

Instrumentation and Conditions (Example for ICP-MS):

-

Instrument: Agilent 7800 ICP-MS or similar.

-

RF Power: 1550 W

-

Carrier Gas Flow: ~1 L/min

-

Nebulizer: Micromist or similar

-

Collision/Reaction Cell: Helium gas mode to reduce polyatomic interferences.

-

-

Quantification: The concentration of each element is determined by comparing the signal intensity from the sample to that of certified reference standards.

Analysis of Anionic Impurities

-

Chloride:

-

Principle: The test for chlorides is a limit test based on the precipitation of silver chloride, which produces a turbidity that is compared to a standard.

-

Procedure (based on USP <221>):

-

Dissolve a specified amount of the sample (e.g., 1.0 g) in water.

-

Add nitric acid, followed by silver nitrate (B79036) solution.

-

After a specified time, compare the turbidity with that of a standard prepared with a known amount of chloride.[5]

-

-

-

Sulfate:

-

Principle: This is also a limit test based on the precipitation of barium sulfate.

-

Procedure (based on USP <221>):

-

Dissolve a specified amount of the sample (e.g., 1.0 g) in water.

-

Add hydrochloric acid, followed by barium chloride solution.

-

After a specified time, compare the turbidity with that of a standard prepared with a known amount of sulfate.[5]

-

-

Analysis of Organic Impurities

-

Residual Solvents (Headspace Gas Chromatography - HS-GC):

-

Principle: This method is used to identify and quantify volatile organic compounds. The sample is heated in a sealed vial, and the volatile compounds in the headspace are injected into a gas chromatograph for separation and detection.

-

Procedure (General approach based on USP <467>):

-

Accurately weigh the this compound sample into a headspace vial.

-

Add a suitable solvent (e.g., dimethyl sulfoxide (B87167) or water).

-

Seal the vial and place it in the headspace autosampler.

-

The vial is heated to a specific temperature for a set time to allow volatile compounds to partition into the headspace.

-

A sample of the headspace gas is automatically injected into the GC.

-

-

GC Conditions (Example):

-

Column: A non-polar or mid-polar capillary column (e.g., DB-624).

-

Carrier Gas: Helium or Hydrogen.

-

Oven Temperature Program: A programmed temperature ramp to separate solvents based on their boiling points.

-

Detector: Flame Ionization Detector (FID) for quantification and Mass Spectrometer (MS) for identification.

-

-

Impact of Impurities on Research and Drug Development

The presence of impurities, even at trace levels, can have significant consequences:

-

Catalyst Poisoning: In catalytic applications, certain metallic impurities can poison the catalyst, reducing its activity and selectivity.

-

Altered Biological Activity: In biological and pharmaceutical research, heavy metal impurities can exhibit toxicity or interfere with the biological activity of the active pharmaceutical ingredient (API).

-

Inaccurate Analytical Results: Impurities can interfere with analytical tests, leading to erroneous results.

-

Drug Product Stability: Impurities can affect the stability and shelf-life of the final drug product.

The following workflow provides a decision-making process for researchers to assess the suitability of a batch of this compound.

Conclusion

For researchers and professionals in drug development, a thorough understanding of the potential impurities in this compound is crucial for ensuring the reliability and reproducibility of their work. By being aware of the sources of these impurities and employing the appropriate analytical techniques for their detection and quantification, scientists can mitigate the risks associated with impure reagents. Adherence to pharmacopeial standards and careful selection of suppliers who provide comprehensive certificates of analysis are essential first steps in ensuring the quality of this important chemical compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. chempurebrand.com [chempurebrand.com]

- 3. calpaclab.com [calpaclab.com]

- 4. This compound for analysis EMSURE ACS 5970-45-6 [sigmaaldrich.com]

- 5. veeprho.com [veeprho.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. This compound, ACS, 98.0-101.0% 1 kg | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 8. spectrumchemical.com [spectrumchemical.com]

- 9. Analytical Test Library | Residual Solvents [cambiumanalytica.com]

- 10. agilent.com [agilent.com]

An In-depth Technical Guide to the Safety Data Sheet of Zinc Acetate Dihydrate

This guide provides a comprehensive overview of the safety information for zinc acetate (B1210297) dihydrate, compiled from various Safety Data Sheets (SDS). It is intended for researchers, scientists, and drug development professionals who handle this chemical. The information is presented to ensure safe handling, storage, and emergency response.

Chemical Identification and Physical Properties

Zinc acetate dihydrate is a white crystalline solid with a faint acetic acid odor.[1] It is commonly used in various industrial and pharmaceutical applications.[1][2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | References |

| Chemical Formula | C4H6O4Zn·2H2O | [3][4][5][6] |

| Molecular Weight | 219.50 g/mol | [6][7][8] |

| Appearance | White crystalline solid/powder | [1][2][4][9] |

| Odor | Faint acetic acid/vinegar-like odor | [1][2][5][9] |

| Density | 1.735 g/cm³ | [1][2] |

| Melting Point | Decomposes at 237°C; loses water at 100°C | [2][8] |

| Solubility in Water | 43 g/100 mL at 20°C | [2][8] |

| pH | Weakly acidic | [10] |

Hazard Identification and GHS Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are acute oral toxicity, serious eye damage/irritation, and hazards to the aquatic environment.[3][7][11][12]

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement | Pictogram |

| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed | GHS07 |

| Serious Eye Damage/Eye Irritation | 1 / 2A | H318: Causes serious eye damage / H319: Causes serious eye irritation | GHS05 |

| Skin Corrosion/Irritation | 2 / 3 | H315: Causes skin irritation / H316: Causes mild skin irritation | GHS07 |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | GHS07 |

| Hazardous to the Aquatic Environment (Acute) | 1 | H400: Very toxic to aquatic life | GHS09 |

| Hazardous to the Aquatic Environment (Chronic) | 1 / 2 | H410: Very toxic to aquatic life with long lasting effects / H411: Toxic to aquatic life with long lasting effects | GHS09 |

References:[3][4][6][7][9][11][12][13]

Caption: GHS Hazard Classification for this compound.

Toxicological Information

The primary route of acute toxicity is ingestion.[13] There is no evidence of carcinogenicity from IARC.[6]

Table 3: Toxicological Data

| Test | Species | Route | Value | References |

| LD50 | Rat | Oral | 794 mg/kg | [4][5][6][11][14] |

| LD50 | Rat | Oral | 663 - 2460 mg/kg | [5][6][15] |

| LD50 | Mouse | Oral | 239.95 mg/kg | [6] |

Experimental Protocols:

Detailed experimental methodologies for toxicological studies are not typically included in Safety Data Sheets. The values presented are generally derived from studies following standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD). For example, OECD Test Guideline 423 is often used for acute oral toxicity studies.[15][16] Researchers requiring detailed protocols should refer directly to these guidelines.

First-Aid Measures

In case of exposure, prompt first-aid measures are crucial. Always seek medical attention if symptoms persist.[3][7][13]

Caption: General First-Aid Procedure for Exposure.

Specific First-Aid Instructions:

-

Inhalation: Move the victim to fresh air and keep them at rest in a comfortable breathing position.[13][17][18] If breathing is difficult, oxygen may be administered.[4][17]

-

Skin Contact: Wash the affected area with plenty of soap and water.[3][13][18] Contaminated clothing should be removed and washed before reuse.[7][13]

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to hold the eyelids open.[3][7][13] Remove contact lenses if it is safe to do so.[3][7][13] Immediate medical attention is required.[3][11]

-

Ingestion: Rinse the mouth with water.[3][7] Do not induce vomiting.[4][7] Call a poison center or doctor if the person feels unwell.[3][9][13]

Accidental Release Measures

In the event of a spill, appropriate containment and cleanup procedures must be followed to prevent environmental contamination and personal exposure.

Caption: Workflow for Handling a Spill.

Key Steps for Spill Management:

-

Personal Precautions: Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a NIOSH-certified respirator to avoid contact with the dust.[13][17] Ensure adequate ventilation.[17][18]

-

Environmental Precautions: Prevent the substance from entering drains, sewers, and waterways as it is toxic to aquatic life.[7][13][17]

-

Containment and Cleaning Up: For solid spills, sweep or shovel the material into a suitable container for disposal.[13] Avoid generating dust during cleanup.[17][19] The spill area should be ventilated and washed after the material has been collected.[9]

Handling and Storage

Proper handling and storage procedures are essential to maintain the chemical's integrity and ensure safety.

Table 4: Handling and Storage Guidelines

| Aspect | Recommendation | References |

| Handling | - Avoid contact with skin and eyes. - Do not breathe dust. - Use in a well-ventilated area. - Do not eat, drink, or smoke when using this product. - Wash hands thoroughly after handling. | [3][9][13][18] |

| Storage | - Keep container tightly closed. - Store in a cool, dry, well-ventilated place. - Store away from incompatible materials such as strong oxidizing agents. | [2][3][5][13][17] |

Exposure Controls and Personal Protection

To minimize exposure, a combination of engineering controls and personal protective equipment should be utilized.

Table 5: Exposure Controls and Personal Protection

| Control Parameter | Recommendation | References |

| Engineering Controls | - Use local exhaust or general room ventilation to minimize dust exposure. - Emergency eye wash fountains and safety showers should be readily available. | [3][7][13] |

| Eye/Face Protection | - Chemical goggles or a face shield. Contact lenses should not be worn. | [13][18] |

| Hand Protection | - Neoprene or nitrile rubber gloves. | [13] |

| Skin and Body Protection | - Wear suitable protective clothing. | [13] |

| Respiratory Protection | - If inhalation exposure is possible, use a NIOSH-certified dust and mist respirator. | [13] |

| Occupational Exposure Limits | - USA OSHA PEL (TWA): 15 mg/m³ (as nuisance dust). | [13] |

References

- 1. Mintchem this compound (Zn(CHâCOO)â·2HâO) Suppliers, Exporters | HEAVEN [heavenmaterials.com]

- 2. This compound | 5970-45-6 [chemicalbook.com]

- 3. lobachemie.com [lobachemie.com]

- 4. acrosschem.com [acrosschem.com]

- 5. WERCS Studio - Application Error [assets.thermofisher.com]

- 6. wbcil.com [wbcil.com]

- 7. chemos.de [chemos.de]

- 8. Zinc acetate - Wikipedia [en.wikipedia.org]

- 9. Zinc Acetate SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. redox.com [redox.com]

- 12. carlroth.com [carlroth.com]

- 13. gelest.com [gelest.com]

- 14. carlroth.com [carlroth.com]

- 15. chemicalbook.com [chemicalbook.com]

- 16. tmmedia.in [tmmedia.in]

- 17. fishersci.com [fishersci.com]

- 18. ecplabchem.co.nz [ecplabchem.co.nz]

- 19. sdfine.com [sdfine.com]

An In-depth Technical Guide on the Basic Reactions of Zinc Acetate Dihydrate in Aqueous Solution

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinc acetate (B1210297) dihydrate (Zn(CH₃COO)₂·2H₂O) is a crucial compound with wide-ranging applications, from its use as a dietary supplement and in pharmaceutical formulations to its role as a precursor in the synthesis of zinc oxide nanomaterials.[1] Its behavior in aqueous solution is fundamental to its efficacy and application. This technical guide provides a comprehensive overview of the core reactions of zinc acetate dihydrate in water, including dissociation, hydrolysis, and its interactions with acids and bases. The information presented herein is intended to support advanced research and development by providing detailed chemical principles, quantitative data, and robust experimental methodologies.

Core Reactions in Aqueous Solution

When dissolved in water, this compound undergoes a series of equilibrium reactions that dictate the chemical nature of the solution.

Dissociation

As a salt, this compound readily dissolves in water and dissociates into its constituent ions: the hexaaquazinc(II) cation, [Zn(H₂O)₆]²⁺, and two acetate anions, CH₃COO⁻.[1] The coordinated water molecules are often omitted for simplicity, but their role is crucial in the subsequent hydrolysis reactions.

Reaction: Zn(CH₃COO)₂·2H₂O(s) ⇌ Zn²⁺(aq) + 2CH₃COO⁻(aq) + 2H₂O(l)

The zinc cation behaves as a Lewis acid, while the acetate anion is the conjugate base of a weak acid (acetic acid).[1]

Dissociation of this compound in Water

Hydrolysis

The hexaaquazinc(II) ion, [Zn(H₂O)₆]²⁺, undergoes hydrolysis, where the coordinated water molecules act as Brønsted-Lowry acids, donating protons to the solvent. This process results in the formation of various mononuclear and polynuclear hydroxy complexes, leading to a slightly acidic to neutral pH for the solution (typically pH 6.0-8.0 for a 5% solution).[2] The extent of hydrolysis is highly dependent on the pH of the solution.[1]

Stepwise Hydrolysis Reactions:

-

[Zn(H₂O)₆]²⁺ + H₂O ⇌ [Zn(OH)(H₂O)₅]⁺ + H₃O⁺

-

[Zn(OH)(H₂O)₅]⁺ + H₂O ⇌ [Zn(OH)₂(H₂O)₄] + H₃O⁺

-

[Zn(OH)₂(H₂O)₄] + H₂O ⇌ [Zn(OH)₃(H₂O)₃]⁻ + H₃O⁺

-

[Zn(OH)₃(H₂O)₃]⁻ + H₂O ⇌ [Zn(OH)₄]²⁻ + H₃O⁺

At near-neutral pH, the formation of mononuclear hydroxy species like [Zn(OH)]⁺ begins.[1] As the pH increases, further deprotonation occurs, and polymerization can lead to species such as [Zn₂(OH)]³⁺.[1] Under certain conditions, precipitation of basic zinc acetate (Zn₅(OH)₈(CH₃COO)₂) or zinc hydroxide (B78521) (Zn(OH)₂) can occur.[1][3]

Simplified Hydrolysis Pathway of the Aquated Zinc Ion

Reaction with a Strong Acid

In the presence of a strong acid, such as hydrochloric acid (HCl), the hydrolysis of the zinc ion is suppressed due to the high concentration of H₃O⁺ ions, which shifts the hydrolysis equilibrium to the left (Le Châtelier's principle). The acetate ions (CH₃COO⁻) in the solution react with the H₃O⁺ ions from the strong acid to form undissociated acetic acid (CH₃COOH), a weak acid.

Reaction: Zn(CH₃COO)₂(aq) + 2HCl(aq) → ZnCl₂(aq) + 2CH₃COOH(aq)

This reaction proceeds to completion as the strong acid protonates the acetate base.

Reaction of Zinc Acetate with a Strong Acid

Reaction with a Strong Base

When a strong base, such as sodium hydroxide (NaOH), is added to an aqueous solution of zinc acetate, the hydroxide ions (OH⁻) react with the zinc ions (Zn²⁺) to form a white precipitate of zinc hydroxide, Zn(OH)₂.[4] This reaction is a double displacement and precipitation reaction.

Reaction: Zn(CH₃COO)₂(aq) + 2NaOH(aq) → Zn(OH)₂(s) + 2CH₃COONa(aq)

If a large excess of a strong base is added, the amphoteric zinc hydroxide can redissolve to form the soluble tetrahydroxozincate(II) ion, [Zn(OH)₄]²⁻.

Reaction with Excess Base: Zn(OH)₂(s) + 2OH⁻(aq) → [Zn(OH)₄]²⁻(aq)

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Zinc Oxide Nanoparticles using Zinc Acetate Dihydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinc oxide (ZnO) nanoparticles have garnered significant attention in the biomedical field, particularly in drug delivery and cancer therapy.[1][2] Their biocompatibility, biodegradability, and unique physicochemical properties make them a promising platform for targeted drug delivery and therapeutic applications.[3][4] The synthesis of ZnO nanoparticles using zinc acetate (B1210297) dihydrate is a widely adopted, cost-effective, and versatile approach that allows for the tuning of nanoparticle size and morphology by controlling the reaction parameters.[2]

This document provides detailed protocols for the synthesis of ZnO nanoparticles via co-precipitation and sol-gel methods using zinc acetate dihydrate as the precursor. It also includes a summary of key experimental parameters and their impact on the final product, as well as potential applications in drug development.

Data Presentation: Influence of Reaction Parameters on ZnO Nanoparticle Properties

The characteristics of the synthesized ZnO nanoparticles are highly dependent on the reaction conditions. The following tables summarize the influence of key parameters on the size and morphology of the nanoparticles.

Table 1: Effect of Synthesis Method and Parameters on ZnO Nanoparticle Size

| Synthesis Method | Precursor Concentration | Precipitating Agent | Temperature (°C) | Reaction Time (h) | Resulting Particle Size (nm) | Reference |

| Co-precipitation | 0.2 M this compound | 0.4 M Sodium Hydroxide (B78521) | Room Temperature | 2 | Not specified | [3] |

| Co-precipitation | 3.73 mmol this compound | 7.22 mmol Sodium Hydroxide | 60 | 2 | 5-15 | [5] |

| Co-precipitation | 0.15 M this compound | Sodium Hydroxide | 50 | 2 | Not specified | [6] |

| Thermal Decomposition | Not specified | Not applicable | 500 - 700 | 3 | 28.8 - 39.5 | [7] |

| Polyol Method | 0.1 M this compound | Sodium Acetate (optional) | 180 - 220 | 2 - 3 | ~15 | [8] |

Table 2: Influence of pH and Temperature on ZnO Nanoparticle Characteristics

| pH | Temperature (°C) | Resulting Morphology | Observations | Reference |

| 7, 8, 10, 12 | Not specified | Varies | Crystallite size increases with increasing pH. | |

| 5, 7, 9 | Not specified | Spherical, Nanorods | Morphology changes with pH. | |

| 30 - 70 | 30 - 70 | Spherical to Hexagonal | Shape altered with increasing temperature. | [9] |

| 26, 40, 60, 80 | 26, 40, 60, 80 | Not specified | Crystallite size increases with increasing temperature. | [10] |

Experimental Protocols

Co-precipitation Method

This method is a straightforward and cost-effective technique for synthesizing ZnO nanoparticles.[3] It involves the precipitation of zinc hydroxide from a solution of this compound, followed by thermal decomposition to form zinc oxide.

Materials:

-

This compound (Zn(CH₃COO)₂·2H₂O)

-

Sodium hydroxide (NaOH)

-

Deionized water

Equipment:

-

Beakers

-

Magnetic stirrer with hot plate

-

Centrifuge

-

Oven

-

Muffle furnace

Protocol:

-

Precursor Solution Preparation: Dissolve this compound in deionized water to achieve a final concentration of 0.2 M with continuous stirring until a homogeneous solution is formed.[3]

-

Precipitation: Prepare a 0.4 M sodium hydroxide solution in deionized water. Add the NaOH solution dropwise to the zinc acetate solution under vigorous stirring. A white precipitate of zinc hydroxide (Zn(OH)₂) will form.[3]

-

Aging: Continue stirring the mixture at room temperature for 2 hours to allow the precipitate to age.[3]

-

Washing: Centrifuge the suspension at 8000 rpm for 10 minutes. Discard the supernatant and wash the precipitate with deionized water and then with ethanol to remove unreacted precursors and by-products. Repeat the washing step three times.[3]

-

Drying: Dry the washed precipitate in an oven at 80°C for 12 hours.[3]

-

Calcination: Calcine the dried powder in a muffle furnace at 450°C for 3 hours to facilitate the transformation of Zn(OH)₂ to ZnO nanoparticles.[3]

Sol-Gel Method

The sol-gel method provides excellent control over the particle size and morphology of the synthesized ZnO nanoparticles.[2]

Materials:

-

This compound (Zn(CH₃COO)₂·2H₂O)

-

Sodium hydroxide (NaOH)

-

Methanol (B129727) or Ethanol

Equipment:

-

Beakers

-

Ultrasonicator

-

Magnetic stirrer

-

Centrifuge

-

Oven

-

Muffle furnace

Protocol:

-

Sol Formation: Prepare a 0.2 M solution of this compound in methanol at room temperature. Stir this solution ultrasonically for 2 hours to obtain a clear and transparent sol.[2]

-

Gelation: Prepare a 0.02 M solution of sodium hydroxide in a suitable solvent. Add this alkaline solution dropwise to the zinc acetate sol under constant stirring. A transparent gel will begin to form.[2][3]

-

Aging: Age the gel at room temperature for 24 hours.[3]

-

Washing: Wash the gel repeatedly with ethanol to remove residual precursors. Centrifugation at 10,000 rpm for 5 minutes can be used to separate the gel from the solvent.[3]

-

Drying: Dry the gel in an oven at 100°C for 2 hours to obtain a powder.[3]

-

Calcination: Calcine the dried powder at 500°C for 4 hours to yield crystalline ZnO nanoparticles.[3]

Visualization of Experimental Workflows

Caption: Workflow for ZnO nanoparticle synthesis via the co-precipitation method.

References

- 1. Zinc Oxide Nanoparticles in Modern Science and Technology: Multifunctional Roles in Healthcare, Environmental Remediation, and Industry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Preparation of ZnO Nanoparticles with High Dispersibility Based on Oriented Attachment (OA) Process - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2.2.1. Synthesis of ZnO Nanoparticles, Using Zinc Acetate Dehydrate Precursor [bio-protocol.org]

- 7. pubs.aip.org [pubs.aip.org]

- 8. Synthesis and characterization of zinc oxide nanoparticles by using polyol chemistry for their antimicrobial and antibiofilm activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for Sol-Gel Synthesis of ZnO Thin Films Using Zinc Acetate Dihydrate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of zinc oxide (ZnO) thin films via the sol-gel method, utilizing zinc acetate (B1210297) dihydrate as the precursor. This technique is renowned for its cost-effectiveness, straightforwardness, and ability to produce crystalline ZnO films with tunable properties, making them suitable for a wide array of applications, including biosensors, drug delivery systems, and antimicrobial coatings.

Overview of the Sol-Gel Process

The sol-gel process is a versatile wet-chemical technique for fabricating materials from a chemical solution (sol) that evolves into a gel-like network. For ZnO thin film synthesis from zinc acetate dihydrate, the process involves four primary stages:

-

Sol Preparation: this compound is dissolved in a suitable solvent, typically an alcohol, with the addition of a stabilizer to control the hydrolysis and condensation reactions.

-

Coating: The prepared sol is deposited onto a substrate using techniques such as spin coating or dip coating.

-

Drying: The coated substrate is heated at a low temperature to evaporate the solvent and organic residues.

-

Annealing: A final heat treatment at a higher temperature facilitates the conversion of the amorphous film into a crystalline ZnO structure.[1]

A visual representation of this workflow is provided below.

Caption: Experimental workflow for ZnO thin film synthesis.

Experimental Protocols

Protocol 1: Standard ZnO Thin Film Preparation via Spin Coating

This protocol details a common procedure for depositing ZnO thin films on glass or silicon substrates.

Materials and Reagents:

-

Precursor: this compound (Zn(CH₃COO)₂·2H₂O)

-

Solvent: 2-methoxyethanol (B45455), ethanol, or isopropanol[1]

-

Stabilizer (Chelating Agent): Monoethanolamine (MEA) or Diethanolamine (DEA)[1]

-

Substrates: Glass slides or silicon wafers

Procedure:

-

Sol Preparation (0.5 M): a. Dissolve 1.097 g of this compound in 10 mL of 2-methoxyethanol in a sealed flask. b. Stir the mixture vigorously at 60°C for 30 minutes to ensure complete dissolution.[1] c. Slowly add monoethanolamine (MEA) dropwise to the solution while stirring. The molar ratio of MEA to zinc acetate should be maintained at 1:1.[1] d. Continue stirring the solution at 60°C for 2 hours to yield a clear and homogeneous sol.[1] e. Age the sol at room temperature for 24 hours before use to enhance stability and consistency.[1]

-

Substrate Cleaning: a. Ultrasonically clean the substrates in acetone, followed by isopropanol, and finally deionized water for 15 minutes each.[1] b. Dry the substrates with a stream of nitrogen gas.[1]

-

Film Deposition (Spin Coating): a. Place a cleaned substrate on the spin coater chuck. b. Dispense a small amount of the ZnO sol onto the center of the substrate. c. Spin coat the substrate at 3000 rpm for 30 seconds.[1][2]

-

Drying (Pre-heating): a. Pre-heat the coated substrate on a hot plate at 300°C for 10-15 minutes to evaporate the solvent and remove organic residuals.[1][2]

-

Multi-layer Deposition (Optional): a. Repeat steps 3 and 4 to achieve the desired film thickness.

-

Annealing: a. Place the dried films in a furnace and anneal at a temperature between 400°C and 600°C in air for 1-2 hours.[1][3] The annealing temperature significantly influences the crystallinity and properties of the film.

Data Presentation: Influence of Synthesis Parameters

The properties of the resulting ZnO thin films are highly dependent on the synthesis parameters. The following tables summarize the effects of key variables.

Table 1: Effect of Sol Concentration on ZnO Thin Film Properties

| Sol Concentration (M) | (002) Peak FWHM (degrees) | Strain (ε) | Grain Size (nm) | Optical Band Gap (eV) |

| 0.03 | - | - | - | 3.27 |

| 0.05 | - | - | - | - |

| 0.1 | - | - | - | 3.3 |

| 0.2 | - | Decreases initially | - | 3.266 |

| 0.4 | Lower | - | - | - |

| 1.0 | - | Increases | Increases | 3.281 |

Data compiled from multiple sources indicating general trends.[4][5] FWHM (Full Width at Half Maximum) of the (002) diffraction peak is inversely related to crystallite size.

Table 2: Effect of Annealing Temperature on ZnO Thin Film Properties

| Annealing Temperature (°C) | Crystallite Size (nm) | Optical Band Gap (eV) | Average Transmittance (%) |

| 300 | Increases with temperature | - | >80 (Li-doped) |

| 400 | - | - | - |

| 450 | - | 3.29 | - |

| 500 | Highest at 500°C for Li-doped | - | - |

| 600 | Increases with temperature | - | Slightly decreased |